molecular formula C22H21ClN6O3 B2950292 8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251619-83-6

8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2950292
CAS No.: 1251619-83-6
M. Wt: 452.9
InChI Key: WPAGTDIYMZSRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a [1,2,4]triazolo[4,3-a]pyridin-3-one core substituted at position 8 with a 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl group and at position 2 with a 2-(3-methylpiperidin-1-yl)-2-oxoethyl moiety.

Properties

IUPAC Name

8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O3/c1-14-5-3-9-27(12-14)18(30)13-29-22(31)28-10-4-8-17(20(28)25-29)21-24-19(26-32-21)15-6-2-7-16(23)11-15/h2,4,6-8,10-11,14H,3,5,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAGTDIYMZSRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the key intermediates, such as the 3-chlorophenyl-1,2,4-oxadiazole and the 3-methylpiperidin-1-yl-2-oxoethyl derivatives. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at the chlorophenyl site.

Scientific Research Applications

8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Differences vs. Target Compound Source
Target Compound [1,2,4]triazolo[4,3-a]pyridin-3-one 8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]; 2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl] - Reference compound N/A
8-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one (CAS 1239789-15-1) [1,2,4]triazolo[4,3-a]pyridin-3-one 8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl] 313.70 Lacks 2-substituent; simpler structure
8-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one [1,2,4]triazolo[4,3-a]pyridin-3-one 8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]; 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl] - 4-methylpiperidinyl vs. 3-methylpiperidinyl substituent
2-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one [1,2,4]triazolo[4,3-a]pyridin-3-one 8-(3-phenyl-1,2,4-oxadiazol-5-yl); 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl] - Phenyl-oxadiazole (no Cl); dihydroindolyl substituent
1-(4-{[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one [1,2,4]triazolo[4,3-a]pyridin-3-one 8-(3-phenyl-1,2,4-oxadiazol-5-yl); 2-[4-(pyrrolidin-2-one)benzyl] - Pyrrolidone substituent; benzyl linker

Key Observations:

Substituent Position and Bioactivity: The 3-methylpiperidinyl group in the target compound may confer better metabolic stability compared to the 4-methylpiperidinyl analog , as methyl positioning on piperidine rings can alter steric interactions with metabolic enzymes. The 3-chlorophenyl substituent (vs.

Impact of Heterocyclic Moieties :

  • The dihydroindolyl group () introduces aromaticity, which could improve membrane permeability but reduce solubility compared to the target’s aliphatic piperidinyl group .
  • The pyrrolidone substituent () is more polar, likely improving aqueous solubility but reducing lipophilicity .

Synthetic Accessibility :

  • Analogs lacking the 2-substituent (e.g., ) are synthetically simpler, but the target’s additional substituent may enhance selectivity or potency .

Research Findings and Implications

  • Synthetic Routes: Methods described for analogs (e.g., ethanol-mediated reactions with monochloroacetic acid , DMF-based condensations ) suggest viable pathways for synthesizing the target compound.
  • Computational Modeling: Tools like AutoDock Vina () could predict binding modes of the target to biological targets, leveraging its oxadiazole and triazolo-pyridinone motifs for π-π stacking or hydrogen bonding .
  • SAR Insights : The 3-chlorophenyl and 3-methylpiperidinyl groups are critical for optimizing target affinity and pharmacokinetics, warranting further empirical validation.

Biological Activity

The compound 8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's chemical structure can be described as follows:

PropertyValue
Chemical FormulaC18H19ClN4O3
Molecular Weight364.82 g/mol
IUPAC NameThis compound
CAS NumberNot specified in available resources

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The presence of the chlorophenyl moiety in this compound suggests enhanced interaction with microbial cell membranes, potentially leading to increased permeability and cell death. Studies have shown that compounds with similar structures demonstrate activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Compounds containing the triazole and oxadiazole rings have been investigated for their anticancer potential. The mechanism is believed to involve the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, a study demonstrated that related compounds could induce apoptosis in cancer cell lines by activating caspase pathways .

Neuropharmacological Effects

The presence of a methylpiperidine group in the structure suggests potential neuropharmacological activity. Preliminary studies indicate that similar compounds can act as positive allosteric modulators of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders . This activity may contribute to anxiolytic effects and cognitive enhancement.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of oxadiazole derivatives showed that modifications to the phenyl ring significantly affected antimicrobial potency. The compound was tested against a panel of bacterial strains with promising results indicating its potential as an antibacterial agent .
  • Cytotoxicity in Cancer Models : In vitro assays using human cancer cell lines revealed that the compound exhibited cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
  • Neuropharmacological Assessment : In rodent models for anxiety and depression, compounds similar to this one showed significant reductions in anxiety-like behaviors when administered at specific dosages. This suggests potential therapeutic applications for mood disorders .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.